molecular formula C21H23N3O B286837 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

Cat. No. B286837
M. Wt: 333.4 g/mol
InChI Key: CDYBCQLRMDDZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as EPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. EPPC belongs to the class of pyrazole carboxamides and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been found to exhibit potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and analgesic properties. 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This makes 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has been studied for its potential use in the treatment of various types of cancer including breast, lung, and colon cancer.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is upregulated during inflammation and is involved in the production of pro-inflammatory prostaglandins. 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibits the activity of COX-2, thereby reducing the production of pro-inflammatory prostaglandins. This results in the reduction of inflammation.
Biochemical and physiological effects:
1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which reduces the production of pro-inflammatory prostaglandins. 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer. In addition, 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been found to exhibit analgesic properties, which makes it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in lab experiments is its potential applications in the field of medicine. 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been found to exhibit anti-inflammatory, anti-cancer, and analgesic properties, which makes it a potential candidate for the treatment of various diseases. However, one limitation of using 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide and its potential side effects.

Future Directions

There are several future directions for the study of 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide. One direction is to further investigate its potential applications in the field of medicine. 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been found to exhibit anti-inflammatory, anti-cancer, and analgesic properties, and further studies are needed to determine its efficacy in the treatment of various diseases. Another direction is to investigate the mechanism of action of 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in more detail. Further studies are needed to determine how 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibits the activity of COX-2 and induces apoptosis in cancer cells. Finally, further studies are needed to determine the toxicity of 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide involves the reaction of 2-ethylbenzaldehyde and 4-ethylbenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base such as potassium carbonate. The resulting product is then treated with a carboxylic acid chloride to yield 1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide.

properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

1-(2-ethylphenyl)-N-(4-ethylphenyl)-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C21H23N3O/c1-4-16-10-12-18(13-11-16)23-21(25)19-14-22-24(15(19)3)20-9-7-6-8-17(20)5-2/h6-14H,4-5H2,1-3H3,(H,23,25)

InChI Key

CDYBCQLRMDDZRW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3CC)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3CC)C

Origin of Product

United States

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